1-(2-Amino-4-methoxyphenyl)ethanone

Description

Properties

IUPAC Name |

1-(2-amino-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFUOGSRVUOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443333 | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42465-53-2 | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-4-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Multifunctional Scaffold in Synthetic Chemistry

An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone

This compound, also known as 2'-Amino-4'-methoxyacetophenone, is a highly functionalized aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis and pharmaceutical development. Its structure is characterized by an acetophenone core substituted with an amino group ortho to the acetyl moiety and a methoxy group in the para position. This specific arrangement of electron-donating groups and a reactive carbonyl function imparts a unique chemical reactivity profile, making it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and complex molecular architectures. This guide provides a comprehensive technical overview of its fundamental properties, synthesis, characterization, and applications, tailored for professionals in research and drug development.

Part 1: Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its core physical and structural characteristics. These properties govern its behavior in chemical reactions, its solubility, and its handling requirements.

Chemical Identity and Data

Quantitative data for this compound is summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their properties can differ.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2'-Amino-4'-methoxyacetophenone | [2] |

| CAS Number | 335104-63-7 (hydrochloride) | [3] |

| Molecular Formula | C₉H₁₁NO₂ | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| Appearance | Beige to yellow powder/solid | [4] |

| Melting Point | 89 °C (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |

| Boiling Point | 130-160 °C at 1.5 Torr (for 1-(2-Amino-6-methoxyphenyl)ethanone) | [5] |

| Solubility | Soluble in methanol | [6] |

Note: Specific melting and boiling points for the title compound are not consistently available; data for a structural isomer is provided for reference.

Molecular Structure

The molecular structure features a benzene ring with three key substituents that dictate its chemical behavior: an acetyl group, an amino group, and a methoxy group. The ortho-amino and para-methoxy groups are both electron-donating, which activates the aromatic ring towards electrophilic substitution.

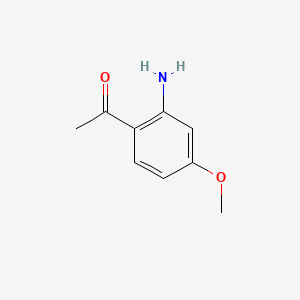

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity Profile

Plausible Synthetic Pathway

While numerous proprietary methods exist, a common and logical approach to synthesizing substituted acetophenones involves the Friedel-Crafts acylation. For this compound, a plausible route starts from a commercially available substituted aniline.

Workflow: Synthesis via Friedel-Crafts Acylation

-

Starting Material Selection: The synthesis logically begins with 3-methoxyaniline. The directing effects of the amino and methoxy groups must be considered. The amino group is a stronger activating group and is ortho-, para-directing.

-

Protection of the Amino Group: The highly reactive amino group must be protected to prevent side reactions and to modulate its directing effect. Acetylation to form an acetanilide is a standard procedure.

-

Friedel-Crafts Acylation: The protected intermediate undergoes Friedel-Crafts acylation with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The acylation will be directed ortho to the activating acetamido group.

-

Deprotection: The final step involves the hydrolysis of the acetamido group, typically under acidic or basic conditions, to reveal the free amine and yield the target compound.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity

The reactivity of this molecule is governed by its three functional groups:

-

Aromatic Ring: Highly activated by the ortho-amino and para-methoxy groups, the ring is susceptible to further electrophilic aromatic substitution. The positions ortho and para to the activating groups are the most reactive.

-

Amino Group: The primary amine is nucleophilic and can participate in reactions such as N-alkylation, N-acylation, and diazotization. It is also basic, allowing for the formation of hydrochloride salts which are often more stable and easier to handle.[7]

-

Ketone Carbonyl: The acetyl group undergoes typical ketone reactions, including reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon. This site is a key handle for extending the molecular framework. The presence of the ortho-amino group can also facilitate intramolecular cyclization reactions to form heterocyclic systems like indoles or quinolines under appropriate conditions.

Part 3: Spectroscopic Characterization and Analysis

Unambiguous structural confirmation and purity assessment are critical. Standard spectroscopic methods are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment of protons in the molecule.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic Protons | 6.5 - 7.5 | m (multiplet) | 3H |

| -NH₂ | 4.5 - 6.0 (broad) | s (singlet) | 2H |

| -OCH₃ | ~3.8 | s (singlet) | 3H |

| -COCH₃ | ~2.5 | s (singlet) | 3H |

Note: Predicted values are based on standard substituent effects. Actual values may vary depending on the solvent and experimental conditions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups through their characteristic vibrational frequencies.

-

N-H Stretch: A pair of medium-to-strong bands around 3300-3500 cm⁻¹ is characteristic of the primary amine.

-

C-H Stretch (Aromatic/Aliphatic): Bands appear around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic CH₃).

-

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ indicates the conjugated ketone.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹ corresponds to the aryl ether linkage.

Standard Protocol for NMR Sample Preparation and Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality spectral data.[8]

Materials:

-

NMR tube (5 mm, high precision)

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample (5-10 mg)

-

Volumetric glassware and pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

-

Add a minimal amount of TMS as an internal standard (0 ppm reference).

-

Cap the vial and vortex thoroughly until the sample is completely dissolved.

-

-

Transfer to NMR Tube:

-

Using a Pasteur pipette, carefully transfer the solution into the NMR tube to a height of approximately 4-5 cm.

-

-

NMR Data Acquisition:

-

Insert the tube into the spectrometer's spinner and place it in the magnet.

-

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The magnetic field is homogenized (shimmed) to maximize spectral resolution, resulting in sharp, symmetrical peaks.

-

Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 90° pulse, sufficient relaxation delay). Average multiple scans to achieve an adequate signal-to-noise ratio.

-

-

Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all peaks to determine the relative proton ratios.

-

Caption: Standard workflow for NMR-based structural analysis.

Part 4: Applications in Drug Discovery and Development

The true value of this compound lies in its role as a versatile chemical building block.[6] Its trifunctional nature allows for the construction of a wide array of complex molecules, particularly those with therapeutic potential.

-

Synthesis of Heterocycles: It is an ideal starting material for synthesizing nitrogen-containing heterocycles like quinolines, indazoles, and benzodiazepines, which are privileged scaffolds in medicinal chemistry.[9]

-

Lead Optimization: In drug discovery programs, this intermediate can be used to generate libraries of analogues. By modifying the amino or acetyl groups, or by performing substitutions on the aromatic ring, researchers can systematically explore the structure-activity relationship (SAR) of a lead compound to enhance potency, selectivity, or pharmacokinetic properties.

-

Precursor to Bioactive Molecules: The structural motifs present in this compound are found in various classes of biologically active agents. Its use as an intermediate ensures a reliable and efficient supply chain for the synthesis of active pharmaceutical ingredients (APIs).[10][11]

Part 5: Safety, Handling, and Storage

As with any chemical reagent, adherence to strict safety protocols is mandatory.

5.1. Hazard Identification Based on data for structurally similar compounds, this compound and its salts should be handled as potentially hazardous.[1][12][13]

5.2. Recommended Handling and PPE

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure eyewash stations and safety showers are readily accessible.[2]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[4]

5.3. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]

-

For sensitive applications or long-term storage, keeping the container under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation of the amino group.[14]

-

Incompatible Materials: Keep away from strong oxidizing agents.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the chemical and pharmaceutical sciences. Its well-defined physicochemical properties, predictable reactivity, and versatile synthetic utility make it an indispensable intermediate. A thorough understanding of its characteristics, from spectroscopic signature to safe handling protocols, empowers researchers to leverage its full potential in the creation of novel materials and life-saving therapeutics.

References

- Vertex AI Search. (n.d.). 2-Amino-4'-hydroxyacetophenone hydrochloride Safety Data Sheet.

- precisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE.

- Thermo Fisher Scientific. (2014). SAFETY DATA SHEET.

- Benchchem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- Benchchem. (n.d.). 1-(2-Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block.

- PubChem, NIH. (n.d.). 1-(4-Amino-2-methoxyphenyl)ethan-1-one.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Safety Data Sheet. (n.d.). 2'-Hydroxy-4'-methoxyacetophenone.

- BLDpharm. (n.d.). This compound hydrochloride.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.

- CP Lab Safety. (n.d.). 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%, 10 grams.

- PubChem, NIH. (n.d.). 2-Amino-4'-methoxyacetophenone hydrochloride.

- Organic Syntheses Procedure. (n.d.). the preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes.

- Benchchem. (n.d.). An In-depth Technical Guide on the Basic Properties of 2-Amino-1-(4-hydroxyphenyl)ethanone.

- ChemicalBook. (n.d.). 1-(2-Amino-6-methoxyphenyl)ethanone CAS.

Sources

- 1. 1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2 | CID 21313226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. 335104-63-7|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. 1-(2-Amino-6-methoxyphenyl)ethanone CAS#: 33844-23-4 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Amino-4'-methoxyacetophenone hydrochloride | C9H12ClNO2 | CID 12487188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. nbinno.com [nbinno.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. calpaclab.com [calpaclab.com]

"1-(2-Amino-4-methoxyphenyl)ethanone" CAS number 42465-53-2

An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone (CAS No. 42465-53-2)

Authored by: A Senior Application Scientist

Foreword: Unveiling a Key Synthetic Intermediate

This compound, registered under CAS number 42465-53-2, is a highly versatile organic compound that has garnered significant attention within the scientific community.[1] Its unique molecular architecture, featuring an amino group, a methoxy substituent, and a ketone functional group on a phenyl ring, makes it a valuable and strategic building block in medicinal chemistry and fine chemical synthesis.[1] The strategic placement of these functional groups allows for a wide range of selective modifications, rendering it an essential precursor for the synthesis of complex heterocyclic compounds, particularly quinazolines and their derivatives, which are scaffolds found in numerous pharmacologically active molecules.[1][2][3]

This guide provides an in-depth technical exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its chemical properties, a robust synthetic protocol, comprehensive analytical characterization, key applications in drug discovery, and essential safety guidelines. The insights provided herein are grounded in established chemical principles and aim to empower researchers to effectively utilize this compound in their synthetic endeavors.

Core Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 42465-53-2 | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | [4] |

| Appearance | (Expected) Light yellow to brown solid | General chemical knowledge |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Boiling Point | Not available; likely to decompose at atmospheric pressure. | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Ethyl Acetate, and Methanol. | General chemical knowledge |

Synthesis Pathway: A Mechanistic Approach

The synthesis of this compound is most effectively achieved via an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[5] The choice of starting material is critical for achieving the desired regiochemistry. Using 3-methoxyaniline as the substrate directs the incoming acyl group to the ortho position relative to the activating amino group and para to the methoxy group, yielding the target molecule.

The causality behind this choice lies in the directing effects of the substituents on the aromatic ring. The amino (-NH₂) group is a powerful activating group and an ortho-, para-director. The methoxy (-OCH₃) group is also activating and an ortho-, para-director. When both are present, the powerful -NH₂ group's directing effect typically dominates, and acylation occurs at the position ortho to the amine and para to the methoxy group, which is sterically accessible.

Diagram: Proposed Synthesis via Friedel-Crafts Acylation

Caption: Workflow for the Friedel-Crafts acylation to synthesize the target compound.

Experimental Protocol: Synthesis

This protocol describes a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Materials:

-

3-Methoxyaniline

-

Acetyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

-

Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ suspension while stirring. Allow the mixture to stir for 15 minutes at 0°C.

-

Substrate Addition: Dissolve 3-methoxyaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

Summary of Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound. These predictions are based on established principles and data from structurally similar compounds.[6][7][8][9]

| Technique | Expected Signals / Peaks |

| ¹H NMR | ~7.6 (d, 1H, Ar-H), ~6.3 (dd, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~6.0 (br s, 2H, -NH₂), ~3.8 (s, 3H, -OCH₃), ~2.5 (s, 3H, -COCH₃) |

| ¹³C NMR | ~198-200 (C=O), ~165 (C-OCH₃), ~152 (C-NH₂), ~133 (Ar C-H), ~115 (Ar C-CO), ~105 (Ar C-H), ~98 (Ar C-H), ~55 (-OCH₃), ~28 (-COCH₃) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch, two bands for primary amine), ~1650 (C=O stretch, ketone, conjugated), ~1250 (C-O stretch, aryl ether), ~1600 (C=C aromatic stretch) |

| Mass Spec. | Molecular Ion Peak [M]⁺ at m/z = 165.08 |

Diagram: Analytical Workflow

Caption: A logical workflow for the analysis and validation of the synthesized compound.

Protocol: ¹H NMR Sample Preparation and Acquisition

This protocol ensures high-quality data for structural elucidation.[6]

Materials:

-

NMR tube (5 mm, high precision)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Synthesized sample (5-10 mg)

-

Pasteur pipette, vials, vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified solid into a clean vial.

-

Dissolution: Add approximately 0.7 mL of CDCl₃ (containing 0.03% v/v TMS). Cap the vial and vortex until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the clear solution into a clean NMR tube.

-

Data Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30° pulse, 2-second relaxation delay, 16-32 scans).

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

Applications in Drug Discovery: The Quinazoline Scaffold

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial starting material.[1] Its primary utility lies in its role as a precursor to N-heterocycles, with the synthesis of quinazolines being a prominent example.[2][10]

The quinazoline core is considered a "privileged scaffold" in medicinal chemistry. This is because it is a structural component of numerous compounds with a wide range of biological activities, including several FDA-approved drugs like Gefitinib (an anti-cancer agent) and Prazosin (an antihypertensive agent).[3][11] The reaction of a 2-aminoacetophenone derivative, such as our title compound, with various reagents provides a versatile entry into this important chemical space.

Diagram: General Synthesis of a Quinazoline Derivative

Caption: A generalized scheme for synthesizing quinazolines from 2-aminoacetophenones.

This synthetic versatility allows for the creation of large libraries of quinazoline derivatives by varying the amine source and other reactants, which can then be screened for biological activity in drug discovery programs.[2][3]

Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following guidelines are synthesized from available Safety Data Sheets (SDS) for structurally related aminoacetophenones.[12][13][14]

| Category | Guideline |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[12][14] |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[12][14] |

| First Aid: Skin Contact | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[12] |

| First Aid: Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12] |

| First Aid: Inhalation | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[12] |

| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][14] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

Conclusion

This compound (CAS 42465-53-2) stands out as a strategically important intermediate in modern organic synthesis. Its value is defined not by its own biological activity, but by the potential it unlocks. Through well-understood reaction pathways like Friedel-Crafts acylation for its synthesis and subsequent cyclization reactions, it provides efficient access to privileged heterocyclic scaffolds, most notably quinazolines. A thorough understanding of its synthesis, analytical profile, and handling requirements, as detailed in this guide, is crucial for any researcher aiming to leverage its synthetic potential in the pursuit of novel molecules for pharmaceutical and materials science applications.[1]

References

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. (n.d.). precisionFDA. Retrieved from [Link]

-

Quinazoline synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

SAFETY DATA SHEET - 107060 - 2'-Hydroxy-4'-methoxyacetophenone. (2024). Iesmat. Retrieved from [Link]

-

A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Supporting information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. (n.d.). e-Publications@Marquette. Retrieved from [Link]

-

Synthesis of quinolines (140) from 2'-aminoacetophenone (138) and 1,3-dicarbonyl compound (139) in lactic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

material safety data sheet - 2-amino acetophenone. (n.d.). oxfordlabchem.com. Retrieved from [Link]

-

1-(4-Amino-2-methoxyphenyl)ethan-1-one. (n.d.). PubChem. Retrieved from [Link]

-

Friedel–Crafts reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. (n.d.). PubChem. Retrieved from [Link]

-

BOC Sciences. (n.d.). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one) | Kuujia.com [kuujia.com]

- 2. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(4-Amino-2-methoxyphenyl)ethan-1-one | C9H11NO2 | CID 21313226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Quinazoline synthesis [organic-chemistry.org]

- 11. epublications.marquette.edu [epublications.marquette.edu]

- 12. fishersci.com [fishersci.com]

- 13. dcfinechemicals.com [dcfinechemicals.com]

- 14. oxfordlabchem.com [oxfordlabchem.com]

An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone: A Key Building Block in Medicinal Chemistry

This guide provides a comprehensive technical overview of 1-(2-Amino-4-methoxyphenyl)ethanone, a pivotal intermediate in the landscape of pharmaceutical research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into the molecule's structural and physicochemical properties, provides a detailed synthesis protocol, and explores its significant applications in the synthesis of therapeutic agents.

Introduction and Physicochemical Properties

This compound, also known as 2'-Amino-4'-methoxyacetophenone, is an aromatic ketone that serves as a versatile scaffold in organic synthesis. Its structure, featuring an acetyl group, a primary amine, and a methoxy group on the phenyl ring, offers multiple reactive sites for chemical modification. This trifunctional nature makes it an ideal starting material for the construction of a diverse array of heterocyclic compounds and other complex molecular architectures.

The strategic placement of the amino and methoxy groups influences the molecule's reactivity and imparts specific properties to its derivatives, making it a valuable asset in the medicinal chemist's toolbox for designing novel therapeutic agents.[1][2] It is particularly noted for its role as a key intermediate in the synthesis of compounds targeting a range of diseases.[1]

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3] |

| CAS Number | 42465-53-2 | [4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 168 °C | [1] |

| Boiling Point (Predicted) | 315.4 ± 22.0 °C | [1] |

| IUPAC Name | This compound | [3] |

| Synonyms | 2'-Amino-4'-methoxyacetophenone | [4] |

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is characterized by a benzene ring substituted with an acetyl group at position 1, an amino group at position 2, and a methoxy group at position 4. The presence of both an electron-donating amino group and a methoxy group, ortho and para to the acetyl group respectively, significantly influences the electron density distribution within the aromatic ring and the reactivity of the functional groups.

Characterization of this molecule relies on standard spectroscopic techniques. While experimentally verified spectra are the gold standard, predicted data based on established principles of spectroscopy provide a valuable reference for confirmation of synthesis and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the amine protons, and the methoxy protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the nine carbon atoms in the molecule, with the carbonyl carbon appearing significantly downfield.[5]

A general protocol for acquiring NMR spectra is provided in the experimental section.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the manipulation of commercially available substituted acetophenones. The following protocol is a representative, self-validating procedure that can be adapted by researchers.

Reaction Scheme:

A plausible synthetic route starts from 2'-aminoacetophenone, which can be methoxylated at the 4'-position. The following is a generalized procedure based on established organic chemistry principles.

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 eq) in a suitable solvent such as acetone.[6]

-

Addition of Reagents: Add a base, for instance, anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the solution. Subsequently, add the methoxylating agent, such as methyl iodide (CH₃I, 1.2 eq), dropwise to the stirred suspension.[6]

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. Purify the residue by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

-

The choice of a polar aprotic solvent like acetone facilitates the nucleophilic substitution reaction.

-

The base is essential to deprotonate the phenolic hydroxyl group that would be transiently formed from the amino group under certain synthetic strategies, or to neutralize any acid generated during the reaction, thereby promoting the methoxylation.

-

Heating under reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

The work-up and purification steps are crucial for isolating the target compound from unreacted starting materials, by-products, and reagents.

Applications in Drug Development

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][7]

Role as a Kinase Inhibitor Precursor:

A significant application of this intermediate is in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[8] The scaffold of this compound can be elaborated to generate compounds that bind to the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling pathways that promote cancer cell proliferation and survival.[9][10]

For instance, derivatives of this compound have been investigated as dual inhibitors of protein kinases CK2 and PIM-1, both of which are overexpressed in many human cancers and are involved in promoting cell survival and proliferation.[9]

Caption: Mechanism of action for a kinase inhibitor derived from the title compound.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical and life sciences industries. Its versatile structure allows for the synthesis of a wide range of complex molecules with diverse biological activities. The detailed understanding of its properties and synthetic methodologies, as outlined in this guide, provides a solid foundation for its application in the discovery and development of novel therapeutics. As research into targeted therapies continues to expand, the importance of such key building blocks in constructing the next generation of medicines cannot be overstated.

References

- BenchChem. (2025). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

- BenchChem. (2025). Amino-4,5-dimethoxyphenyl)ethanone: A Versatile Chemical Building Block. BenchChem.

-

ChemBK. (2024). 2-AMINO-4'-METHOXYACETOPHENONE. Retrieved from [Link]

-

MDPI. (2021). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

PrecisionFDA. (n.d.). 1-(2-AMINO-4,5-DIMETHOXYPHENYL)ETHANONE. Retrieved from [Link]

-

Chem-Impex. (n.d.). 4'-Methoxyacetophenone. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4'-methoxyacetophenone. Retrieved from [Link]

-

Organic Syntheses. (n.d.). The preparation of indazoles via metal free intramolecular electrophilic amination of 2-aminophenyl ketoximes. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 1-(2-Amino-4-methoxy-3-methylphenyl)ethanone, min 98%, 10 grams. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Chemistry Stack Exchange. (2021). Elucidating an unknown compound using 1H- and 13C-NMR spectral data. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]

-

Chem-Impex. (n.d.). 1-[4-(4-Methoxy-phenoxy)-phenyl]-ethanone. Retrieved from [Link]

-

ResearchGate. (2018). 1-(2-Amino-4,5-dimethylphenyl)ethanone. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of an Adaptor-Associated Kinase 1 Inhibitor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. Retrieved from [Link]

-

ResearchGate. (2021). Overview on the chemistry of 1-(4-substituted aminophenyl) ethanones Part(I). Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved from [Link]

-

ResearchGate. (n.d.). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2-Amino-4'-methoxyacetophenone | C9H11NO2 | CID 412889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. chemimpex.com [chemimpex.com]

- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Dual Inhibitors of Human Protein Kinases CK2 and PIM-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-methoxyphenyl)ethanone, a versatile organic compound, is a key building block in the synthesis of a variety of heterocyclic compounds and active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an amino group and a methoxy substituent on a phenyl ring attached to an acetyl group, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical identity, properties, synthesis, applications in medicinal chemistry, and safety and handling protocols.

Chemical Identity and Synonyms

The definitive identification of this compound is crucial to distinguish it from its isomers.

IUPAC Name: this compound[2]

CAS Number: 42465-53-2[2][3][4][5][6][7][8][9][10][11]

Common Synonyms:

Molecular Structure:

Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | [3][7] |

| Appearance | White to light yellow solid | [5] |

| Melting Point | 119-120 °C | [3][5] |

| Boiling Point | 327.3±22.0 °C (Predicted) | [3][5] |

| Density | 1.121±0.06 g/cm³ (Predicted) | [3][5] |

| Solubility | Soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). | [1] |

| pKa | 1.88±0.10 (Predicted) | [5] |

| InChI Key | FOFUOGSRVUOROJ-UHFFFAOYSA-N | [2][5] |

| SMILES | CC(=O)C1=C(N)C=C(OC)C=C1 | [2][5] |

Synthesis

While various synthetic routes exist, a common and efficient method for the preparation of this compound involves the condensation of 2-amino-4-methoxybenzaldehyde with an appropriate methylating agent, followed by oxidation. A generalized "green chemistry" approach has been reported, which minimizes environmental impact while maintaining high yields. This method involves the condensation of 2-amino-4-methoxybenzaldehyde with acetone under mild conditions, followed by oxidation to yield the final product.[1] This approach is favored for its simplicity, scalability, and cost-effectiveness.[1]

Applications in Medicinal Chemistry and Drug Development

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its functional groups allow for diverse chemical transformations, making it a valuable scaffold for the development of novel therapeutics.

One notable application is in the synthesis of benzothiazine derivatives which have demonstrated significant antiproliferative activity .[5] These compounds are of interest in oncology research for their potential to inhibit the growth of cancer cells.

The versatile nature of this compound also makes it a candidate for the synthesis of other heterocyclic systems with potential therapeutic applications in areas such as inflammatory diseases.[1]

Role of this compound in Drug Development.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific experimental spectrum for this compound is not readily available in the cited literature, predicted ¹H NMR data for a closely related isomer, 1-(2-Amino-4,5-dimethoxyphenyl)ethanone, can provide insight into the expected chemical shifts. For this compound, one would anticipate signals corresponding to the aromatic protons, the amino protons, the methoxy group protons, and the acetyl group protons, with their specific chemical shifts and multiplicities being influenced by the substitution pattern on the aromatic ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, a strong C=O stretching of the ketone, and C-O stretching of the methoxy group.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[12] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and eye protection.

Hazard Statements:

-

H302: Harmful if swallowed.[12]

-

H315: Causes skin irritation.[12]

-

H319: Causes serious eye irritation.[12]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6][12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][12]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[12]

Experimental Protocols

General Protocol for Synthesis via Condensation and Oxidation:

Objective: To synthesize this compound.

Materials:

-

2-Amino-4-methoxybenzaldehyde

-

Acetone

-

A suitable oxidizing agent (e.g., potassium permanganate, chromium trioxide)

-

Appropriate solvents (e.g., ethanol, water)

-

Standard laboratory glassware and equipment

Procedure:

-

Condensation:

-

Dissolve 2-amino-4-methoxybenzaldehyde in a suitable solvent such as ethanol.

-

Add an excess of acetone to the solution.

-

Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature for a specified period to facilitate the Claisen-Schmidt condensation.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the intermediate product with an organic solvent.

-

Purify the intermediate if necessary.

-

-

Oxidation:

-

Dissolve the intermediate product from the condensation step in an appropriate solvent.

-

Slowly add the oxidizing agent to the solution while maintaining a controlled temperature.

-

Stir the reaction mixture until the oxidation is complete, as indicated by TLC.

-

Quench the reaction and work up the mixture to isolate the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

-

Note: This is a generalized protocol and specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized based on literature precedents for similar transformations.

Generalized Synthesis Workflow.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its well-defined structure and multiple reactive sites make it an attractive starting material for the synthesis of novel heterocyclic compounds with a range of biological activities. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working in this field. Further exploration of its synthetic utility is likely to lead to the discovery of new therapeutic agents.

References

- Cas no 42465-53-2 (1-(2-amino-4-methoxyphenyl)ethan-1-one). (URL not available)

-

42465-53-2 - ChemBK. (URL: [Link])

-

This compound | 42465-53-2 - J&K Scientific. (URL: [Link])

- Ethanone 1 2 Amino 4 Methoxyphenyl Cas 42465 53 2 China... (URL not available)

- BLD Pharmatech Safety D

-

VI-145 (42465-53-2, MFCD04972112) - Parkway Scientific. (URL: [Link])

-

This compound - Lead Sciences. (URL: [Link])

-

China this compound 42465-53-2 - Chinachemnet. (URL: [Link])

- Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)

-

This compound - Chinachemnet. (URL: [Link])

Sources

- 1. 42465-53-2(1-(2-amino-4-methoxyphenyl)ethan-1-one) | Kuujia.com [kuujia.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chembk.com [chembk.com]

- 4. Ethanone 1 2 Amino 4 Methoxyphenyl Cas 42465 53 2 China Manufacturers & Suppliers & Factory [tianfuchem.com]

- 5. 2'AMINO-4'-METHOXYACETOPHENONE | 42465-53-2 [chemicalbook.com]

- 6. CAS 42465-53-2 | 1-(2-Amino-4-methoxy-phenyl)-ethanone - Synblock [synblock.com]

- 7. This compound | 42465-53-2 [sigmaaldrich.com]

- 8. 42465-53-2|this compound: In Stock [parkwayscientific.com]

- 9. This compound - Lead Sciences [lead-sciences.com]

- 10. China this compound 42465-53-2 [chinachemnet.com]

- 11. This compound, China this compound Manufacturers, China this compound Suppliers - Shuyuan [chinachemnet.com]

- 12. file.bldpharm.com [file.bldpharm.com]

An In-Depth Technical Guide to the Solubility of 1-(2-Amino-4-methoxyphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-Amino-4-methoxyphenyl)ethanone, also known as 2'-Amino-4'-methoxyacetophenone, is an aromatic ketone with the chemical formula C₉H₁₁NO₂. Its structure, featuring a benzene ring substituted with an amino group, a methoxy group, and an acetyl group, makes it a molecule of significant interest in synthetic organic chemistry and pharmaceutical research. The strategic placement of these functional groups governs its physicochemical properties, most notably its solubility, which is a critical parameter for reaction kinetics, purification, formulation development, and bioavailability.

This technical guide provides a comprehensive analysis of the solubility of this compound. We will delve into the theoretical principles dictating its solubility based on its molecular architecture, provide predicted solubility profiles across a range of common laboratory solvents, and present detailed, field-proven experimental protocols for both quantitative equilibrium solubility determination and rapid solubility screening. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Theoretical Solubility Profile: A Molecular Structure Perspective

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1] The overall polarity of this compound is a composite of its constituent functional groups, each contributing distinct characteristics.

-

Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

Amino Group (-NH₂): This is a polar, hydrophilic group capable of acting as both a hydrogen bond donor and acceptor.[2][3] This group significantly enhances solubility in polar protic solvents like water and alcohols. Furthermore, as a weak base, the amino group can be protonated in acidic solutions to form a highly polar and water-soluble ammonium salt.

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity due to the electronegative oxygen atom, which can act as a hydrogen bond acceptor. However, the methyl group is nonpolar. Overall, the methoxy group makes a moderate contribution to polarity.

-

Acetyl Group (-COCH₃): The carbonyl (C=O) in the acetyl group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[4]

Causality Analysis: The molecule presents a balance of polar, hydrogen-bonding groups (-NH₂, -COCH₃) and nonpolar regions (phenyl ring, -CH₃ of the methoxy and acetyl groups). This amphiphilic nature suggests it will not be extremely soluble in either very polar (like water) or very nonpolar (like hexane) solvents. Its solubility will be highest in solvents of intermediate polarity or those that can effectively engage with its specific functional groups. The primary amino group is the strongest contributor to its solubility in polar protic solvents.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, a predicted solubility profile for this compound is summarized below. These are qualitative predictions intended to guide solvent selection for experimental determination.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Slightly Soluble | The amino and carbonyl groups can hydrogen bond with water, but the larger nonpolar aromatic ring limits overall solubility.[1][2] |

| Methanol / Ethanol | Soluble | The alcohol's hydroxyl group can hydrogen bond with the solute, and its alkyl chain can interact with the nonpolar regions. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent and an excellent hydrogen bond acceptor, effectively solvating the amino group. |

| N,N-Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |

| Acetone | Soluble | Acetone's carbonyl group can accept hydrogen bonds, and its overall polarity is suitable for dissolving the compound.[4] | |

| Acetonitrile (ACN) | Soluble | ACN is a polar aprotic solvent that can effectively solvate the molecule through dipole-dipole interactions. | |

| Nonpolar | Toluene | Slightly Soluble | The aromatic ring of toluene can interact favorably with the phenyl ring of the solute (π-π stacking), but it cannot solvate the polar groups well. |

| Ethyl Acetate | Soluble | Possesses intermediate polarity with a hydrogen bond accepting ester group, making it a good candidate. | |

| Dichloromethane (DCM) | Soluble | A solvent of intermediate polarity that can interact with both polar and nonpolar regions of the molecule. | |

| Hexane / Heptane | Insoluble | These nonpolar aliphatic solvents cannot effectively solvate the polar amino and carbonyl functional groups.[1] | |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated to form the corresponding ammonium chloride salt, which is ionic and highly water-soluble. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The compound lacks a sufficiently acidic proton to be deprotonated by a dilute base, so solubility is not expected to increase. |

Experimental Determination of Solubility

While theoretical predictions are invaluable for guidance, empirical measurement is essential for obtaining accurate solubility data. We present two robust protocols: the "gold standard" Equilibrium Shake-Flask Method for thermodynamic solubility and a rapid Turbidimetric Screening Method for kinetic solubility.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is considered the most reliable for determining thermodynamic equilibrium solubility.[5][6] It involves generating a saturated solution in equilibrium with an excess of the solid compound.

Expertise & Trustworthiness:

This protocol is designed to be self-validating. By ensuring an excess of solid material is present throughout the equilibration period and by confirming the concentration plateau, the researcher can be confident that a true thermodynamic equilibrium has been reached.[5][7] The inclusion of a final analysis of the remaining solid by techniques like DSC or XRPD (not detailed here, but recommended in Good Laboratory Practice) would confirm that no phase transition or degradation has occurred.[6]

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound that is in clear excess of its expected solubility into a series of appropriately sized, inert glass vials (e.g., 4 mL vials). A starting point could be 10-20 mg of the compound.

-

Using a calibrated pipette, add a precise volume (e.g., 2 mL) of the chosen pre-equilibrated solvent to each vial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples at a constant speed that ensures the solid particles remain suspended without creating a vortex.[8]

-

Allow the samples to equilibrate for a sufficient period. A minimum of 24-48 hours is standard, but the exact time to reach equilibrium should be determined preliminarily by taking measurements at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[5][7]

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[5][9]

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6] A pre-established calibration curve with standards of known concentrations is required for accurate quantification.

-

-

Data Reporting:

-

Calculate the original concentration in the saturated solution, accounting for any dilutions.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the solvent and the exact temperature of the experiment.

-

Workflow Diagram: Equilibrium Solubility (Shake-Flask Method)

Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.

Protocol 2: Rapid Kinetic Solubility Screening (Turbidimetric Method)

For drug discovery and lead optimization, a higher throughput method is often required to rank compounds.[10][11] The turbidimetric assay determines kinetic solubility by identifying the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[12][13]

Expertise & Trustworthiness:

This protocol relies on a clear, detectable endpoint—the onset of precipitation measured by light scattering (nephelometry) or absorbance (turbidimetry).[14][15] The system is validated by the use of positive and negative control compounds with known high and low solubility, ensuring the assay is performing as expected. The results are internally consistent and excellent for rank-ordering compounds, though they represent kinetic, not thermodynamic, solubility.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

In a 96-well microplate, add the desired aqueous buffer or solvent to the wells.

-

Prepare a serial dilution of the DMSO stock solution directly in the plate or in a separate plate.

-

-

Precipitation Induction:

-

Using an automated liquid handler or multichannel pipette, transfer a small, precise volume of the DMSO stock solutions into the wells containing the aqueous buffer, initiating the precipitation process. The final DMSO concentration should be kept low and consistent across all wells (e.g., 1-2%) to minimize its co-solvent effects.[12]

-

-

Incubation & Measurement:

-

Allow the plate to incubate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C).[12][13]

-

Measure the turbidity of each well using a microplate nephelometer (which measures scattered light) or a spectrophotometer (which measures absorbance at a wavelength where the compound does not absorb, e.g., 620 nm).[12][13]

-

-

Data Analysis:

-

Plot the measured turbidity/absorbance against the compound concentration.

-

The solubility limit is defined as the concentration at which the turbidity signal significantly rises above the background noise (typically a threshold of 1.5 to 2 times the signal of the negative control wells).[12]

-

-

Data Reporting:

-

Report the kinetic solubility as the determined concentration (e.g., in µM). Include the buffer composition, pH, final DMSO percentage, and incubation time and temperature.

-

Workflow Diagram: Rapid Turbidimetric Solubility Screening

Caption: Workflow for the Rapid Turbidimetric Kinetic Solubility Assay.

Conclusion

The solubility of this compound is a nuanced property dictated by the interplay of its polar and nonpolar functional groups. Theoretical analysis predicts moderate solubility in polar solvents, particularly those capable of hydrogen bonding, and poor solubility in nonpolar aliphatic solvents. Its basic amino group ensures high solubility in dilute aqueous acid. For drug development professionals and synthetic chemists, this profile suggests that solvents like alcohols, DMSO, DMF, and acetone are excellent starting points for creating reaction or formulation solutions. However, for precise applications, the experimental protocols provided herein are essential for determining accurate thermodynamic and kinetic solubility values. Adherence to these robust, self-validating methodologies will ensure the generation of high-quality, reliable data crucial for advancing research and development objectives.

References

-

TutorChase. How do functional groups affect solubility in organic compounds? [Link]

-

Völgyi, G., Baka, E., & Takács-Novák, K. (2011). Good laboratory practice of equilibrium solubility measurement. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

-

Solubility of Things. Functional Groups: Definition and Importance. [Link]

-

Teachy. Summary of Properties of Organic Compounds: Solubility of Organic Compounds. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

-

IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. [Link]

-

Fiveable. Solubility in organic solvents Definition. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]

-

Zhang, L., et al. (2019). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. Molecular Pharmaceutics, 16(6), 2547–2555. [Link]

-

Dai, W. G., Pollock-Dove, C., Dong, L. C., & Li, S. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Advanced Drug Delivery Reviews, 60(6), 657-72. [Link]

-

Işık, M., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(16), 9872–9923. [Link]

-

Evotec. Turbidimetric Solubility Assay. [Link]

-

Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [Link]

-

World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO Technical Report Series, No. 992. [Link]

-

Işık, M., et al. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(8), 4646-4661. [Link]

-

Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

-

de Campos, V. E., et al. (2016). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 52(1). [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Evotec. Turbidimetric Solubility Fact Sheet. [Link]

-

Cyprotex. (2021). Turbidimetric Solubility Fact Sheet. [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical chemistry, 72(8), 1781-1787. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

Sugano, K., et al. (2005). [Development of solubility screening methods in drug discovery]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 125(10), 769-76. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

USP. (2020). Chapter <1236> SOLUBILITY MEASUREMENTS. ResearchGate. [Link]

-

Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658. [Link]

-

R Discovery. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. [Link]

-

El-Sayed, M. (2003). Functional Aromatic Amino Ketones as UV/Vis probes for various liquid and solid environments. TU Chemnitz. [Link]

-

ICCVAM. (2003). Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

WHO/TDR. (2009). Good laboratory practice (GLP) training manual. [Link]

-

Gattefossé. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients. YouTube. [Link]

-

Allen Institute for AI. Ketones: Structure, Properties and Chemical test. [Link]

- Britton, E. C., & Bryner, F. (1936). U.S. Patent No. 2,063,868. Washington, DC: U.S.

-

LibreTexts Chemistry. (2024). 23.1: Properties of amines. [Link]

-

Smith, C. R., & Boddy, C. N. (2020). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 38-54. [Link]

Sources

- 1. teachy.ai [teachy.ai]

- 2. tutorchase.com [tutorchase.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ketones: Structure, Properties and Chemical test. [allen.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. who.int [who.int]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bmglabtech.com [bmglabtech.com]

- 12. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 13. evotec.com [evotec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-(2-Amino-4-methoxyphenyl)ethanone: Properties, Reactivity, and Applications

Introduction: The Strategic Importance of Substituted Acetophenones in Modern Synthesis

In the landscape of synthetic organic and medicinal chemistry, the acetophenone scaffold represents a fundamental and highly versatile building block.[1][2] These aromatic ketones are pivotal starting materials for a vast array of molecular architectures, largely due to the reactivity of the carbonyl group and the potential for functionalization of the phenyl ring.[1] Among this class of compounds, aminophenones are of particular interest due to their dual functionality, which allows for a rich and diverse range of chemical transformations.

This technical guide focuses on a specific, strategically important derivative: 1-(2-Amino-4-methoxyphenyl)ethanone . The unique arrangement of its functional groups—an amino group ortho to the acetyl moiety and a methoxy group in the para position—renders it a highly valuable precursor for the synthesis of complex heterocyclic systems, which are prevalent in many pharmacologically active compounds.[3][4] While extensive public data on this specific molecule is limited, its hydrochloride salt is cataloged under CAS number 335104-63-7.[5] This guide will, therefore, provide a comprehensive technical overview of its core properties and reactivity, drawing upon established principles of chemical reactivity and comparative data from closely related structural analogs to offer expert insights for researchers, scientists, and drug development professionals.

Caption: Molecular structure of this compound.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its successful application in synthesis and analysis. The following sections detail the known and predicted characteristics of this compound.

Physical and Chemical Properties

The properties of this compound are influenced by its three key functional groups. The amino group provides a site for hydrogen bonding and basicity, the methoxy group influences electron density and solubility, and the ketone is a polar functional group that also acts as a hydrogen bond acceptor.

For comparative purposes, the table below includes data for structurally related isomers. This comparison is crucial for understanding how the position of substituents affects the molecule's physical characteristics. For instance, the melting point of 4'-Aminoacetophenone is significantly higher than that of 2'-Aminoacetophenone, a difference attributable to the greater potential for intermolecular hydrogen bonding in the para-isomer.[4]

| Property | This compound | 1-(4-Amino-2-methoxyphenyl)ethanone[6] | 2'-Aminoacetophenone[4] |

| CAS Number | 335104-63-7 (HCl salt)[5] | 60207-18-3 | 551-93-9 |

| Molecular Formula | C₉H₁₁NO₂ | C₉H₁₁NO₂ | C₈H₉NO |

| Molecular Weight | 165.19 g/mol | 165.19 g/mol | 135.16 g/mol |

| Appearance | (Predicted) Light yellow solid | Crystalline solid | Yellow to yellow-brown liquid |

| Melting Point | Not available | 121.5 °C | 20 °C |

| Boiling Point | (Predicted) >300 °C | 337.3 ± 22.0 °C | 85-90 °C at 0.5 mmHg |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and slightly soluble in methanol. | Soluble in polar organic solvents. | Soluble in dichloromethane, DMSO. |

Spectroscopic Characterization: An Interpretive Guide

¹H NMR Spectroscopy The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule:

-

Aromatic Protons: The substitution pattern on the benzene ring will result in a complex splitting pattern. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the acetyl group will be the most downfield.

-

-OCH₃ Protons: A sharp singlet is anticipated around 3.8-3.9 ppm.

-

-NH₂ Protons: A broad singlet, typically in the range of 4.5-5.5 ppm, the chemical shift of which is dependent on solvent and concentration.

-

-COCH₃ Protons: A sharp singlet is expected around 2.5-2.6 ppm.

¹³C NMR Spectroscopy The carbon NMR spectrum will provide information on the carbon framework. Key expected signals include the carbonyl carbon of the ketone at approximately 195-200 ppm, the methoxy carbon around 55-60 ppm, and a series of signals in the aromatic region (110-150 ppm).

Infrared (IR) Spectroscopy The IR spectrum will be characterized by absorption bands corresponding to its functional groups:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.

-

C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ for the aryl ketone.

-

C-O stretching: A band in the 1200-1300 cm⁻¹ region for the methoxy group.

Mass Spectrometry The molecular ion peak (M+) in the mass spectrum would be expected at an m/z corresponding to its molecular weight (165.19). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.

PART 2: Experimental Protocols

Protocol for ¹H NMR Spectroscopic Analysis

This protocol provides a standardized procedure for the preparation and analysis of aminophenone samples by ¹H NMR spectroscopy.

Materials:

-

5 mm NMR tube

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

Sample (5-10 mg)

-

Pipettes and vials

-

Vortex mixer

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d). The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those of the -NH₂ group.

-

Add a small amount of an internal standard (e.g., TMS, 0.03% v/v).

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[7]

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. An adequate number of scans should be averaged to achieve a good signal-to-noise ratio.[7]

-

Caption: A generalized safety workflow for handling chemical reagents in a laboratory setting.

References

-

The Significance of 2-Aminoacetophenone in Organic Synthesis. (n.d.). Retrieved from [Link]

-

Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (2023). PubMed Central. Retrieved from [Link]

-

Recent Advances in the Application of Acetophenone in Heterocyclic Compounds Synthesis. (2025). Retrieved from [Link]

-

Safety Data Sheet: 4-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]

-

Safety Data Sheet: 3-Aminophenol. (n.d.). Carl ROTH. Retrieved from [Link]

-

Recent advances in the application of acetophenone in heterocyclic compounds synthesis. (n.d.). Retrieved from [Link]

-

Electrocatalytic C-H/N-H Coupling of 2'-Aminoacetophenones for the Synthesis of Isatins. (2017). Organic Chemistry Portal. Retrieved from [Link]

-

Analytical Method Summaries. (n.d.). Retrieved from [Link]

-

100790 - 4-Aminophenol - Safety Data Sheet. (n.d.). Retrieved from [Link]

-